4,7-Dichlorobenzo[d]thiazole-2-carbonitrile
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Overview
Description
4,7-Dichlorobenzo[d]thiazole-2-carbonitrile is a chemical compound belonging to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of chlorine atoms at the 4 and 7 positions of the benzo[d]thiazole ring and a cyano group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichlorobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of N-arylcyanothioformamides. A catalytic system involving palladium and copper is often used to achieve the cyclization through C-H functionalization and intramolecular C-S bond formation . The reaction is carried out in the presence of air and an inorganic additive such as potassium iodide (KI), leading to the formation of the desired product in good yields.
Industrial Production Methods: the use of scalable catalytic systems and green chemistry approaches, such as microwave-assisted synthesis, could be explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichlorobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted benzo[d]thiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4,7-Dichlorobenzo[d]thiazole-2-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
7-Chlorobenzo[d]thiazole-2-thiol: This compound shares a similar benzo[d]thiazole core structure but differs in the presence of a thiol group instead of a cyano group.
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile: Similar to 4,7-Dichlorobenzo[d]thiazole-2-carbonitrile, but with chlorine atoms at the 4 and 6 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H2Cl2N2S |
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Molecular Weight |
229.08 g/mol |
IUPAC Name |
4,7-dichloro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H2Cl2N2S/c9-4-1-2-5(10)8-7(4)12-6(3-11)13-8/h1-2H |
InChI Key |
ZYZYNDWKQQEVER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=C(S2)C#N)Cl |
Origin of Product |
United States |
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